
Desacetylcefotaxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Desacetylcefotaxime is typically produced through the hydrolysis of cefotaxime. The process involves the removal of the acetyl group from cefotaxime, resulting in the formation of deacetylcefotaxime. This reaction can be carried out under mild acidic or basic conditions, often using reagents such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of deacetylcefotaxime involves the enzymatic hydrolysis of cefotaxime. Enzymes such as esterases are used to selectively remove the acetyl group, ensuring high yield and purity of the final product. This method is preferred due to its efficiency and minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Desacetylcefotaxime undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, under basic conditions.
Substitution: Halogens (e.g., chlorine), under neutral or slightly basic conditions.
Major Products Formed
Applications De Recherche Scientifique
Pharmacokinetics and Dosing
Recent research has focused on the population pharmacokinetics of desacetylcefotaxime, particularly in critically ill pediatric patients. A study involving 36 patients aged between 0.2 and 12 years established a one-compartment model with first-order elimination to describe the pharmacokinetics of both cefotaxime and its metabolite. Key findings include:
- Clearance Rates : The clearance for this compound was determined to be 10.5 L/h, while cefotaxime had a clearance rate of 12.8 L/h .
- Volume of Distribution : The volume of distribution for cefotaxime was reported at 39.4 L .
- Dosing Recommendations : Standard dosing of 50 mg/kg every 6 hours was only effective in achieving pharmacokinetic/pharmacodynamic (PK/PD) targets in patients over 10 kg with specific renal function conditions. Adjustments in dosing intervals or infusion methods may be necessary for optimal efficacy .
Therapeutic Applications
This compound is primarily utilized in treating various infections, particularly those caused by resistant bacteria. Its applications include:
- Intrapartum Prophylaxis : A study highlighted its effectiveness for intrapartum prophylaxis in women colonized with ampicillin-resistant Enterobacteriaceae, suggesting that this compound can be a viable option during labor .
- Combination Therapy : In vitro studies demonstrated that this compound enhances the bactericidal activity of cefotaxime when used together, indicating potential benefits in combination therapy for resistant infections .
Case Studies and Clinical Insights
Several case studies have documented the successful use of this compound in clinical settings:
- Pediatric Intensive Care : A pharmacokinetic study involved critically ill pediatric patients where this compound was monitored alongside cefotaxime. The findings supported the need for individualized dosing strategies based on renal function and body weight to achieve adequate drug exposure for effective treatment .
- Resistance Management : In cases where traditional antibiotics fail due to resistance, this compound has been utilized effectively to manage infections caused by resistant strains, demonstrating its role as an essential agent in antibiotic stewardship programs .
Summary Table of Key Findings
Parameter | Cefotaxime | This compound |
---|---|---|
Clearance Rate | 12.8 L/h | 10.5 L/h |
Volume of Distribution | 39.4 L | Not specified |
Standard Dosing | 50 mg/kg every 6h | Adjusted based on PK/PD targets |
Clinical Applications | Broad-spectrum antibiotic | Intrapartum prophylaxis, combination therapy |
Mécanisme D'action
Desacetylcefotaxime exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria . The compound is particularly effective against Gram-positive and Gram-negative bacteria, including those resistant to other β-lactam antibiotics .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cefotaxime: The parent compound of deacetylcefotaxime, also a third-generation cephalosporin with broad-spectrum activity.
Ceftriaxone: Another third-generation cephalosporin with a similar mechanism of action but a longer half-life.
Cefoperazone: A third-generation cephalosporin with activity against Pseudomonas aeruginosa.
Uniqueness of Desacetylcefotaxime
This compound is unique due to its stability against β-lactamases and its prolonged half-life compared to cefotaxime. This allows for sustained antimicrobial activity and potentially longer dosing intervals, enhancing its therapeutic profile .
Propriétés
Formule moléculaire |
C14H15N5O6S2 |
---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H15N5O6S2/c1-25-18-7(6-4-27-14(15)16-6)10(21)17-8-11(22)19-9(13(23)24)5(2-20)3-26-12(8)19/h4,8,12,20H,2-3H2,1H3,(H2,15,16)(H,17,21)(H,23,24)/b18-7+/t8-,12-/m1/s1 |
Clé InChI |
FHYWAOQGXIZAAF-RWFJUVPESA-N |
SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O |
SMILES isomérique |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O |
SMILES canonique |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O |
Synonymes |
deacetylcefotaxime desacetylcefotaxime desacetylcefotaxime, monosodium salt desacetylcefotaxime, monosodium salt, (6R-trans)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.